molecular formula C15H14BrN3O2S2 B11431580 N-(4-bromophenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(4-bromophenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11431580
M. Wt: 412.3 g/mol
InChI Key: BEUGHQAGFIWWHS-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a thienopyrimidine moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the thienopyrimidine core.

    Formation of the Acetamide Moiety: This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The bromophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thienopyrimidine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Bromophenyl Derivatives: Compounds with bromophenyl groups attached to different cores.

    Acetamides: Compounds with acetamide moieties but different aromatic or heterocyclic groups.

Uniqueness

The unique combination of a bromophenyl group, a thienopyrimidine core, and an acetamide moiety in N-(4-BROMOPHENYL)-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14BrN3O2S2

Molecular Weight

412.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H14BrN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-4-2-9(16)3-5-10/h2-5H,6-8H2,1H3,(H,17,20)

InChI Key

BEUGHQAGFIWWHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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